4-Chloro-3-(trifluoromethoxy)phenylboronic acid pinacol ester
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Overview
Description
4-Chloro-3-(trifluoromethoxy)phenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic ester functional group, which is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of 4-Chloro-3-(trifluoromethoxy)phenylboronic acid pinacol ester, also known as 2-(4-chloro-3-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound acts as an organoboron reagent in the Suzuki–Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron group (from the compound) is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The downstream effects include the synthesis of various organic compounds, including biologically active compounds .
Pharmacokinetics
It’s important to note that the kinetics of reactions involving boronic pinacol esters like this compound can be influenced by the substituents in the aromatic ring and the ph of the environment .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, including pharmaceuticals and materials .
Action Environment
The action of this compound can be influenced by environmental factors such as the pH of the reaction environment . For instance, the rate of reactions involving boronic pinacol esters can be considerably accelerated at physiological pH . Therefore, these factors must be carefully controlled to ensure the efficacy and stability of the compound in its intended applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(trifluoromethoxy)phenylboronic acid pinacol ester typically involves the reaction of 4-Chloro-3-(trifluoromethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound. It reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or styrene derivatives.
Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.
Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Palladium Catalysts: Such as palladium acetate or palladium on carbon.
Bases: Typically potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Substituted Aromatics: From nucleophilic substitution reactions.
Chemistry:
Cross-Coupling Reactions: Used extensively in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of organic electronic materials and polymers.
Biology and Medicine:
Drug Development: Utilized in the synthesis of biologically active compounds and potential drug candidates.
Diagnostic Tools: Incorporated into molecular probes and imaging agents.
Industry:
Agrochemicals: Used in the synthesis of herbicides, insecticides, and fungicides.
Fine Chemicals: Applied in the production of dyes, fragrances, and other specialty chemicals.
Comparison with Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenylboronic acid pinacol ester
- 3-(Trifluoromethoxy)phenylboronic acid pinacol ester
- 4-Bromo-3-(trifluoromethoxy)phenylboronic acid pinacol ester
Uniqueness: 4-Chloro-3-(trifluoromethoxy)phenylboronic acid pinacol ester is unique due to the presence of both a chlorine atom and a trifluoromethoxy group on the aromatic ring. This combination of substituents provides distinct electronic and steric properties, making it particularly useful in selective cross-coupling reactions and enabling the synthesis of complex molecules with high precision.
Properties
IUPAC Name |
2-[4-chloro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClF3O3/c1-11(2)12(3,4)21-14(20-11)8-5-6-9(15)10(7-8)19-13(16,17)18/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISLQVXIWYBENQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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